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Compound Name:
5-Chloro-2-

methoxyisonicotinaldehyde

Cat. No.: B1430941 Get Quote

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection

of building blocks is paramount. 5-Chloro-2-methoxyisonicotinaldehyde (CAS No. 1060810-

36-7) emerges as a molecule of significant interest.[1][2] Its architecture—a pyridine ring

functionalized with an aldehyde, a chloro group, and a methoxy group—presents a confluence

of reactive handles and modulating substituents. The aldehyde provides a gateway for a

multitude of transformations, including reductive amination, oxidation, and olefination.

Concurrently, the chloro and methoxy groups are not mere spectators; they are crucial

modulators of the ring's electronic character and steric profile, features extensively leveraged in

medicinal chemistry to fine-tune a compound's biological activity and pharmacokinetic

properties.[3][4][5][6]

This guide offers an in-depth exploration of the core physicochemical properties of 5-Chloro-2-
methoxyisonicotinaldehyde. Moving beyond a simple data sheet, we delve into the causality

behind its characteristics, provide validated protocols for its analysis, and contextualize its utility

for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Data
A foundational understanding of a compound begins with its fundamental properties. These

values dictate everything from storage conditions and solvent selection to its behavior in

complex reaction mixtures.
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Chemical Structure
The arrangement of functional groups on the pyridine core is central to the molecule's reactivity

and interactions.

Caption: 2D Structure of 5-Chloro-2-methoxyisonicotinaldehyde.

Summary of Properties
The following table consolidates the key quantitative data for 5-Chloro-2-
methoxyisonicotinaldehyde.

Property Value Source

CAS Number 1060810-36-7 [1][2]

Molecular Formula C₇H₆ClNO₂ [1][7]

Molecular Weight 171.58 g/mol [7]

IUPAC Name
5-chloro-2-methoxypyridine-4-

carbaldehyde
[2]

Physical Form Solid [7]

Melting Point
93-96 °C (for isomer 5-chloro-

2-methoxynicotinaldehyde)
[7]

Boiling Point
255.1 ± 35.0 °C (Predicted for

isomer)
[7]

pKa
-0.68 ± 0.20 (Predicted for

isomer)
[7]

Note: Experimental data for the melting point, boiling point, and pKa of the isonicotinaldehyde

isomer (4-carbaldehyde) are not readily available in the searched literature. The provided data

corresponds to the nicotinaldehyde isomer (3-carbaldehyde, CAS 103058-88-4) and should be

used as an estimation only.
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Spectroscopic Profile: Elucidating the Molecular
Identity
Spectroscopic analysis is the cornerstone of chemical characterization, providing an

unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H

and ¹³C), offering detailed structural insights.

¹H NMR (Proton NMR): The expected ¹H NMR spectrum in a solvent like CDCl₃ would

exhibit distinct signals:

Aldehyde Proton (-CHO): A singlet in the highly deshielded region of δ 9.8-10.2 ppm. This

significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl

oxygen.

Aromatic Protons (Pyridine Ring): Two singlets are anticipated. The proton at the C3

position and the proton at the C6 position are in unique electronic environments,

influenced by the adjacent substituents. Their exact shifts would be in the aromatic region,

typically δ 7.5-8.5 ppm.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found

around δ 3.9-4.2 ppm.[8][9]

¹³C NMR (Carbon NMR): The ¹³C spectrum provides a count of unique carbon environments:

Carbonyl Carbon (-CHO): The aldehyde carbon is the most downfield signal, expected

around δ 190-195 ppm.[10]

Aromatic Carbons: Five distinct signals are expected in the δ 110-165 ppm range,

corresponding to the five carbons of the pyridine ring. The carbons directly attached to the

electronegative chlorine and oxygen atoms (C5 and C2) will be significantly affected.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[10]
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule by measuring the

absorption of infrared radiation at specific vibrational frequencies.

Key Diagnostic Peaks:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705-1725

cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[11][12]

C-H Stretch (Aldehyde): Two weaker bands are characteristic of the aldehyde C-H bond,

typically appearing near 2820 cm⁻¹ and 2720 cm⁻¹. The latter is often seen as a shoulder

on the aliphatic C-H stretching bands.[11][13]

Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1400-1600

cm⁻¹ region are indicative of the pyridine ring.

C-O Stretch (Methoxy Ether): A strong band is expected in the 1250-1300 cm⁻¹ region for

the aryl-alkyl ether linkage.

C-Cl Stretch: A band in the fingerprint region, typically 700-850 cm⁻¹, can be attributed to

the carbon-chlorine bond.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's

structure through its fragmentation pattern.

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z

corresponding to the molecular weight, 171.58 Da.

Isotopic Pattern: A critical diagnostic feature will be the chlorine isotope pattern. The

presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will

result in two peaks for the molecular ion: M⁺ at m/z ≈ 171 and M+2 at m/z ≈ 173, with a

relative intensity ratio of about 3:1. This pattern is a definitive indicator of a monochlorinated

compound.
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Key Fragmentation: Common fragmentation pathways would include the loss of the formyl

radical (•CHO, loss of 29 Da) or the methoxy radical (•OCH₃, loss of 31 Da).

Experimental Workflows for Characterization
To ensure scientific integrity, all protocols must be self-validating. The following workflows

represent standard, robust methodologies for the comprehensive characterization of 5-Chloro-
2-methoxyisonicotinaldehyde.
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Caption: A typical experimental workflow for full physicochemical characterization.
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Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of organic compounds. A

reversed-phase method is chosen due to the moderate polarity of the analyte, ensuring good

retention and separation from potential non-polar or highly polar impurities.

System: Agilent 1260 Infinity II or equivalent, with a UV-Vis Diode Array Detector.

Column: C18 reversed-phase column (e.g., Zorbax ODS, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30%

B and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Detection: Monitor at 254 nm and 280 nm.

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL

with a 50:50 mixture of Mobile Phase A and B.

Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Causality: NMR provides the most definitive structural confirmation. Deuterated chloroform

(CDCl₃) is a common initial choice for its excellent solubilizing power for a wide range of

organic molecules and its relatively clean spectral window.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.
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Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

¹H NMR Acquisition:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16.

Acquisition Time: ~4 seconds.

Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single pulse (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

Reactivity Profile and Synthetic Utility
The true value of a building block is defined by its reactivity. 5-Chloro-2-
methoxyisonicotinaldehyde is primed for diverse chemical transformations.

Aldehyde Group (C4) Chloro Group (C5) Pyridine Ring

5-Chloro-2-methoxy-
isonicotinaldehyde

Oxidation
(e.g., Jones)

-> Carboxylic Acid

Reduction
(e.g., NaBH4)

-> Alcohol

Reductive Amination
(R-NH2, NaBH(OAc)3)

-> Amine

Wittig Reaction
-> Alkene

Suzuki Coupling
-> Biaryl

Buchwald-Hartwig
-> Aryl Amine

Sonogashira Coupling
-> Alkyne N-Oxidation N-Alkylation
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Caption: Key reactive sites and potential transformations.

The Aldehyde as a Versatile Handle: The aldehyde group is the most reactive site for

nucleophilic addition. It is readily converted to an alcohol via reduction, a carboxylic acid via

oxidation, or can participate in C-C bond-forming reactions like the Wittig olefination. For

drug development, its most powerful application is arguably in reductive amination to

introduce diverse amine-containing side chains, a cornerstone of library synthesis.

The Chloro Group for Cross-Coupling: The chlorine atom serves as an excellent leaving

group in palladium-catalyzed cross-coupling reactions. This enables the facile installation of

aryl, heteroaryl, alkyl, amine, or alkyne moieties at the C5 position, allowing for systematic

Structure-Activity Relationship (SAR) exploration.

The Methoxy Group as a Modulator: While less reactive, the electron-donating methoxy

group at the C2 position influences the regioselectivity of reactions on the pyridine ring and

can impact the binding affinity of the final molecule with its biological target through hydrogen

bonding or steric effects.

Conclusion for the Practicing Scientist
5-Chloro-2-methoxyisonicotinaldehyde is more than a collection of atoms; it is a strategically

designed synthetic intermediate. Its physicochemical properties render it a stable, solid

compound that is readily characterizable by standard analytical techniques. The orthogonal

reactivity of its functional groups—the aldehyde and the chloro substituent—provides a clear

and logical pathway for complex molecule synthesis. For professionals in medicinal chemistry

and materials science, this compound represents a reliable and versatile platform for

innovation. A thorough understanding of its properties, as detailed in this guide, is the first step

toward unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1430941?utm_src=pdf-body-img
https://www.benchchem.com/product/b1430941?utm_src=pdf-body
https://www.benchchem.com/product/b1430941?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. chemscene.com [chemscene.com]

2. fluorochem.co.uk [fluorochem.co.uk]

3. drughunter.com [drughunter.com]

4. drughunter.com [drughunter.com]

5. youtube.com [youtube.com]

6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

7. 5-CHLORO-2-METHOXYNICOTINALDEHYDE price,buy 5-CHLORO-2-
METHOXYNICOTINALDEHYDE - chemicalbook [chemicalbook.com]

8. modgraph.co.uk [modgraph.co.uk]

9. organicchemistrydata.org [organicchemistrydata.org]

10. rsc.org [rsc.org]

11. uanlch.vscht.cz [uanlch.vscht.cz]

12. chem.libretexts.org [chem.libretexts.org]

13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced
Introductory College Chemistry [ecampusontario.pressbooks.pub]

To cite this document: BenchChem. [Foreword: The Strategic Value of a Polysubstituted
Pyridine Aldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1430941#physicochemical-properties-of-5-chloro-2-
methoxyisonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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